molecular formula C10H10O2 B3253230 4-Hydroxy-7-methyl-1-indanone CAS No. 22242-84-8

4-Hydroxy-7-methyl-1-indanone

Cat. No.: B3253230
CAS No.: 22242-84-8
M. Wt: 162.18 g/mol
InChI Key: LQCJCAYSGRFFCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Two high-yielding synthetic routes have been described for the preparation of 4-Hydroxy-7-methyl-1-indanone . Both routes start with 6-methylcoumarin:

    Route 1: Methylative lactone ring opening of 6-methylcoumarin followed by catalytic hydrogenation of the cinnamyl double bond and subsequent polyphosphoric acid (PPA) cyclization to give the methyl ether of this compound. Demethylation of this intermediate yields the target compound.

    Route 2: Catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride (AlCl3) to produce this compound in just two steps.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic routes provide a basis for potential scale-up and industrial application .

Chemical Reactions Analysis

4-Hydroxy-7-methyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or sodium borohydride (NaBH4) is common.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

4-Hydroxy-7-methyl-1-indanone can be compared with other 1-indanone derivatives:

    Similar Compounds: 1-indanone, 4-hydroxy-1-indanone, 7-methyl-1-indanone.

    Uniqueness: The presence of both hydroxyl and methyl groups on the indanone ring distinguishes this compound from other similar compounds.

Properties

IUPAC Name

4-hydroxy-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,11H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJCAYSGRFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046098
Record name 4-Hydroxy-7-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22242-84-8
Record name 4-Hydroxy-7-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-7-METHYL-1-INDANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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